2-(2-Pyridyl)pyridine-5-boronic acid
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Overview
Description
[2,2’-BIPYRIDIN]-5-YLBORONIC ACID is a boronic acid derivative of bipyridine, a compound known for its versatile applications in coordination chemistry. This compound is particularly significant due to its ability to form stable complexes with various metal ions, making it useful in a range of scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-BIPYRIDIN]-5-YLBORONIC ACID typically involves the coupling of 2,2’-bipyridine with boronic acid derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the boronic acid group on the bipyridine ring . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of [2,2’-BIPYRIDIN]-5-YLBORONIC ACID may involve large-scale Suzuki coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: [2,2’-BIPYRIDIN]-5-YLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding bipyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of halogenated solvents and bases to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various bipyridine derivatives with modified functional groups, which can be further utilized in coordination chemistry and material science.
Scientific Research Applications
[2,2’-BIPYRIDIN]-5-YLBORONIC ACID has a wide range of applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its metal-binding properties.
Industry: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism by which [2,2’-BIPYRIDIN]-5-YLBORONIC ACID exerts its effects primarily involves its ability to chelate metal ions. This chelation can alter the electronic properties of the metal ions, making them more reactive or stabilizing them in specific oxidation states. The molecular targets include various metal ions, and the pathways involved often relate to the formation of stable metal-ligand complexes.
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with a variety of metals.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties but different steric and electronic effects.
1,10-Phenanthroline: A related compound with a similar ability to chelate metal ions but with a different structural framework.
Uniqueness: [2,2’-BIPYRIDIN]-5-YLBORONIC ACID is unique due to the presence of the boronic acid group, which provides additional reactivity and the ability to form boron-containing complexes. This makes it particularly useful in applications requiring specific metal-boron interactions.
Properties
Molecular Formula |
C10H9BN2O2 |
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Molecular Weight |
200.00 g/mol |
IUPAC Name |
(6-pyridin-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7,14-15H |
InChI Key |
WQKCDNPPGJJRHG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CC=CC=N2)(O)O |
Origin of Product |
United States |
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